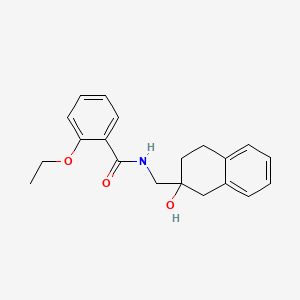
2-ethoxy-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-ethoxy-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in chemical sensing. While the specific compound is not directly studied in the provided papers, similar benzamide derivatives have been synthesized and analyzed, providing insights into the potential characteristics and behaviors of the compound of interest.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves acylation reactions. For instance, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives was achieved through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . This suggests that a similar approach could be used for the synthesis of 2-ethoxy-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide, with the appropriate starting materials and reaction conditions tailored to introduce the ethoxy and hydroxy functional groups.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray single crystallography, as demonstrated in the analysis of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide . This compound crystallizes in a triclinic system, and its molecular geometry was confirmed by both experimental and theoretical methods, including density functional theory (DFT) calculations. The molecular structure of 2-ethoxy-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide could similarly be analyzed to determine its crystalline system and confirm its geometry.
Chemical Reactions Analysis
Benzamide derivatives can exhibit interesting chemical behaviors, such as colorimetric sensing of anions. The compound with a 3,5-dinitrophenyl group among the synthesized N-(cyano(naphthalen-1-yl)methyl)benzamides showed a color transition in response to fluoride anions, which was attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism . This indicates that the compound of interest may also have the potential for chemical sensing applications, depending on the presence and position of functional groups that can participate in similar mechanisms.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be explored through experimental and computational methods. For example, the electronic properties such as HOMO and LUMO energies, as well as thermodynamic properties of a benzamide derivative, were calculated using DFT . The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan were also investigated to estimate the chemical reactivity of the molecule. These analyses can provide valuable information on the reactivity, stability, and potential applications of 2-ethoxy-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide.
Applications De Recherche Scientifique
Synthesis and Pharmacological Characterization
A study by Meyer et al. (1995) discusses the synthesis and characterization of a compound, A-80426, highlighting its potential as a novel antidepressant due to its combined α-2 antagonist activity and 5-HT uptake inhibitory activity. This combination may be beneficial for treating depression, suggesting a possible application of related compounds in psychiatric medication development (Meyer et al., 1995).
Diagnostic and Therapeutic Applications in Oncology
Abate et al. (2011) describe arylamides hybrids of two high-affinity σ2 receptor ligands, indicating their leads for tumor diagnosis due to their high affinity at σ(2) receptors. The study aimed at developing good candidates for σ(2) PET tracers, which could be useful in diagnosing and potentially treating tumors, especially those overexpressing P-gp (Abate et al., 2011).
Antineoplastic and Antimonoamineoxidase Properties
Markosyan et al. (2010) explored the synthesis of new benzo[H]quinazoline derivatives and their antineoplastic and antimonoamineoxidase properties. This research suggests the potential use of similar compounds in the development of cancer therapies and in the management of neurodegenerative disorders (Markosyan et al., 2010).
Antimicrobial Applications
Zheng et al. (2021) synthesized novel annulated azaheterocycles that exhibited antimicrobial activity against Gram-positive Staphylococcus aureus. These compounds could serve as a basis for developing new antibiotics, indicating the broad potential applications of benzamide derivatives in addressing bacterial infections (Zheng et al., 2021).
Enantioselectivity in Biochemical Processes
A study on the enantioselectivity in glutathione conjugation of epoxy-tetrahydronaphthalene by Watabe et al. (1985) contributes to understanding how such compounds are metabolized in biological systems, which is crucial for designing drugs with optimal pharmacokinetic properties (Watabe et al., 1985).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-ethoxy-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-2-24-18-10-6-5-9-17(18)19(22)21-14-20(23)12-11-15-7-3-4-8-16(15)13-20/h3-10,23H,2,11-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNLUUWPAJCBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

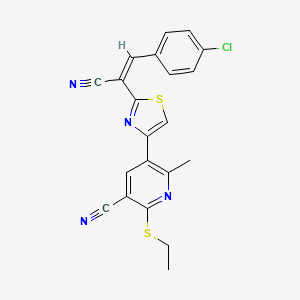
![5-[2-Methyl-4-(1,2-oxazol-5-yl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2516631.png)
![6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2516633.png)
![2-Pyridin-3-yl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine trihydrochloride](/img/structure/B2516634.png)
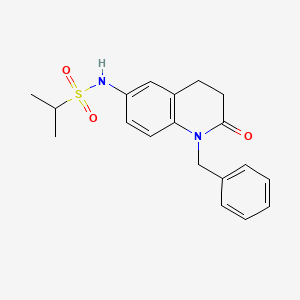
![1-methanesulfonyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide](/img/structure/B2516636.png)
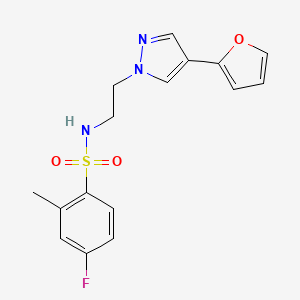
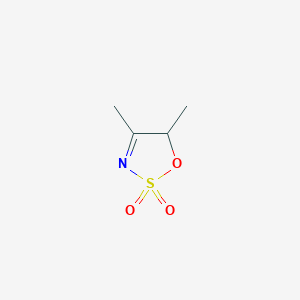

![[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2516642.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2516643.png)
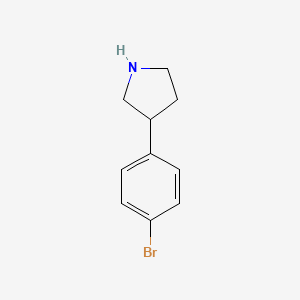

![2-Methyl-1-[2-(3-methylphenoxy)ethyl]benzimidazole](/img/structure/B2516648.png)